2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
3-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1H-1-benzothiophene-1,1-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1H-1-benzothiophene-1,1-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the benzothiophene and methoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various solvents such as dichloromethane and ethanol. Reaction conditions often involve refluxing and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1H-1-benzothiophene-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
3-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1H-1-benzothiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1H-1-benzothiophene-1,1-dione exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific pathways. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting key enzymes required for bacterial growth.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
1-Hydroxycyclohexyl phenyl ketone: Another photoinitiator with similar applications in UV-curable resins.
2,2-Dimethoxy-2-phenylacetophenone: Used in photopolymerization processes.
Uniqueness
What sets 3-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1H-1-benzothiophene-1,1-dione apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications, ranging from material science to medicinal chemistry.
Properties
Molecular Formula |
C17H12N2O4S2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C17H12N2O4S2/c1-22-13-8-4-2-6-11(13)16-18-19-17(23-16)24-14-10-25(20,21)15-9-5-3-7-12(14)15/h2-10H,1H3 |
InChI Key |
KVWGSPUFQXBBEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SC3=CS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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